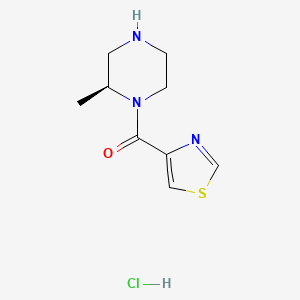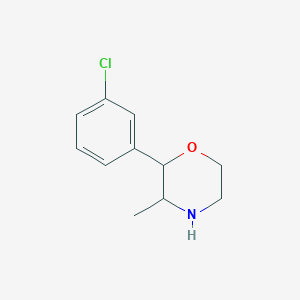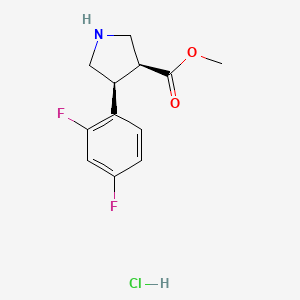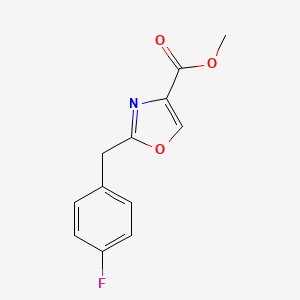
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride typically involves the cyclization of enaminones, cyanamide, and elemental sulfur. This one-pot three-component cascade cyclization provides 2-amino-5-acylthiazoles in good yields with good functional group tolerance . The reaction conditions are mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2,4-disubstituted thiazoles
- 1,2,3-triazoles
- 1,3,4-thiadiazoles
Uniqueness
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of the piperazine moiety. This combination of structural features gives it distinct chemical and biological properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C9H14ClN3OS |
|---|---|
Peso molecular |
247.75 g/mol |
Nombre IUPAC |
[(2S)-2-methylpiperazin-1-yl]-(1,3-thiazol-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H13N3OS.ClH/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8;/h5-7,10H,2-4H2,1H3;1H/t7-;/m0./s1 |
Clave InChI |
OLRHZFHVDGQNLH-FJXQXJEOSA-N |
SMILES isomérico |
C[C@H]1CNCCN1C(=O)C2=CSC=N2.Cl |
SMILES canónico |
CC1CNCCN1C(=O)C2=CSC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)


![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)

![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)







